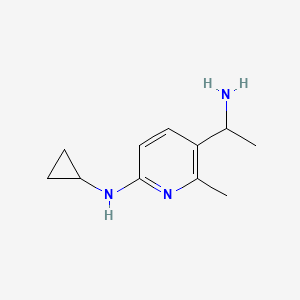
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group, a cyclopropyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminoethyl group through nucleophilic substitution. The cyclopropyl group is then added via a cyclopropanation reaction, and the methyl group is introduced through alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-Aminopyridine: Used as a research tool in studying potassium channels.
Metaraminol: An adrenergic agonist used to treat hypotension.
Rimantadine: An antiviral drug used to treat influenza.
Uniqueness
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
5-(1-aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-7(12)10-5-6-11(13-8(10)2)14-9-3-4-9/h5-7,9H,3-4,12H2,1-2H3,(H,13,14) |
InChI 键 |
AOYJSMGQGZTHTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC2CC2)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


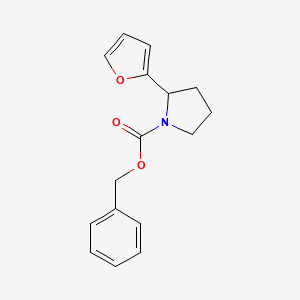
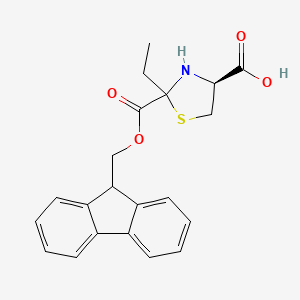

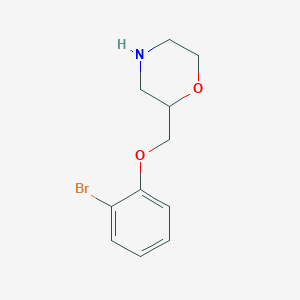



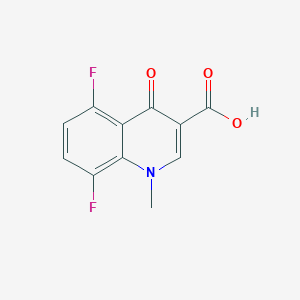
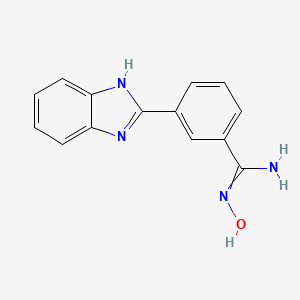
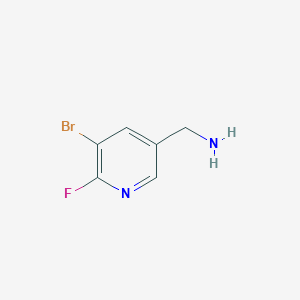


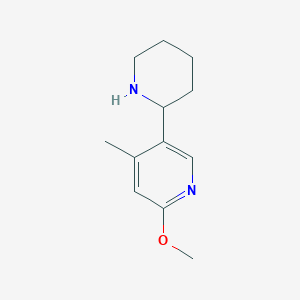
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)
